molecular formula C8H5BrClNS B13033962 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine

7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine

Cat. No.: B13033962
M. Wt: 262.55 g/mol
InChI Key: QIUDSSSVKKJTDN-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a fused thieno[3,2-c]pyridine ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-chloro-7-methylthieno[3,2-c]pyridine with suitable reagents in the presence of catalysts. The reaction conditions often include the use of polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium acetate, and various nucleophiles or electrophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methylthieno[2,3-c]pyridine
  • 4-Bromo-7-chlorothieno[2,3-c]pyridine
  • 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Uniqueness

7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the thienopyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

7-bromo-4-chloro-3-methylthieno[3,2-c]pyridine

InChI

InChI=1S/C8H5BrClNS/c1-4-3-12-7-5(9)2-11-8(10)6(4)7/h2-3H,1H3

InChI Key

QIUDSSSVKKJTDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=NC=C2Br)Cl

Origin of Product

United States

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